molecular formula C6H14O3P- B158576 Dipropyl phosphite CAS No. 1809-21-8

Dipropyl phosphite

Cat. No. B158576
CAS RN: 1809-21-8
M. Wt: 165.15 g/mol
InChI Key: RFLXPWJUUKBPJG-UHFFFAOYSA-N
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Description

Dipropyl phosphite is a chemical compound with the molecular formula C6H15O3P . It is also known by other names such as dipropyl hydrogen phosphite and propyl phosphite .


Synthesis Analysis

Dipropyl phosphite can be synthesized through various methods. One such method involves the reaction of diisopropyl phosphite with pyridine and phosphorus trichloride in diethyl ether at 0 - 20°C .


Molecular Structure Analysis

The molecular structure of Dipropyl phosphite consists of 6 carbon atoms, 15 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The InChI representation of the molecule is InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

Dipropyl phosphite has a molecular weight of 166.16 g/mol . It has a boiling point of 243.8±9.0 °C at 760 mmHg . The density of Dipropyl phosphite is 1.018 g/mL at 25 °C .

Scientific Research Applications

  • Plant Pathogen Management

    • Dipropyl phosphite, as a form of phosphite (Phi), has been shown to be effective in managing plant diseases caused by pathogens like Phytophthora and Pythium. It acts as a systemic pesticide, biostimulant, and fungicide. This efficacy extends to a wide range of crops, including horticultural and agricultural plants, providing protection and enhancing plant performance under various stress factors (Mohammadi et al., 2021).
  • Enhancing Plant Defense Mechanisms

    • The application of phosphite compounds like dipropyl phosphite in plants has been associated with primed defense responses. Studies have demonstrated its role in stimulating enhanced expression of defense genes and physiological changes in plants, leading to increased resistance against pathogenic infections (Eshraghi et al., 2011).
  • Induction of Adaptive Responses to Stress

    • Phosphite, including its derivatives like dipropyl phosphite, can induce adaptive responses in plants under stress conditions. This property makes it an effective biostimulant in agriculture, helping plants to perform better in limiting environments (Trejo-Téllez & Gómez-Merino, 2018).
  • Chemical Synthesis Applications

    • In chemical synthesis, dipropyl phosphite is used as an intermediate in the production of other compounds. For example, it has been used in the synthesis of propaphos, a process that involves multiple steps and yields significant amounts of the target compound (Jie, 2004).
  • Modification of Plant Metabolism

    • Research shows that phosphite treatments, like dipropyl phosphite, can lead to modifications in plant metabolism. This includes changes in the periderm and cortex of potato tubers, leading to enhanced resistance against pathogens and structural and biochemical changes in plant tissues (Olivieri et al., 2012).
  • Cytotoxicity and Mutagenicity Assessment

    • While not directly linked to dipropyl phosphite, related organosulfur compounds have been assessed for cytotoxicity and mutagenicity in human intestinal cells. This research is important in understanding the safety of these compounds for use in industries like food packaging (Llana-Ruíz-Cabello et al., 2015).
  • Phytotoxicity Assessment

    • The phytotoxic impacts of phosphite compounds, including dipropyl phosphite, have been studied in a range of conifers and woody angiosperms. This research helps understand the potential negative effects of these compounds when used as plant treatments (Scott et al., 2016).

Safety And Hazards

Dipropyl phosphite is considered hazardous. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid getting it in eyes, on skin, or clothing .

properties

IUPAC Name

dipropyl hydrogen phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLPWAWIHDCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970046
Record name Dipropyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropyl phosphite

CAS RN

54722-86-0
Record name NSC3227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipropyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
G AKSNES, D Aksnes - Acta Chem. Scatta, 1964 - actachemscand.org
… of dipropyl phosphite with time was followed by measuring the infrared absorption of the reaction solution in the region of the phosphoryl absorption band of dipropyl phosphite (1258 cm…
Number of citations: 34 actachemscand.org
VA Tomilets, VI Dontsov, LK Nikanorova… - Pharmaceutical …, 1981 - Springer
… Initially, 50 g of g!ycine propyl ester are added dropwise with stirring and cooling to a solution containing 65.8 g carbon tetrachloride and 70.91 g dipropyl phosphite in petroleum ether. …
Number of citations: 3 link.springer.com
HR Harless - Analytical Chemistry, 1961 - ACS Publications
… A marked case of alkyl chain bond scission with a portion of the alkyl group migrating to the basic skeletal body of the molecule is observed in the spectrum of dipropyl phosphite. An ion …
Number of citations: 31 pubs.acs.org
E Pokrovskaya - MATEC Web of Conferences, 2018 - matec-conferences.org
The mechanism of fire protection of wood by the modification of a thin surface layer with organophosphorus compounds has been studied. The properties of the modified thin surface …
Number of citations: 4 www.matec-conferences.org
FM Akhmetkhanova, LZ Rolnik… - Zhurnal Obshchei …, 1987 - hero.epa.gov
INTERACTION OF ETHYLTHIOORTHOFORMATE WITH DIPROPYL PHOSPHITE | Health & Environmental Research Online (HERO) | US EPA … INTERACTION OF …
Number of citations: 2 hero.epa.gov
UVRV Saradhi, MVS Suryanarayana, AK Gupta… - … of Chromatography A, 2001 - Elsevier
The response of thermionic/nitrogen–phosphorus detection (TID) to a series of organophosphonate esters has been studied. The response of TID is found to decrease with the increase …
Number of citations: 15 www.sciencedirect.com
AM Kibardin, PI Gryaznov, AN Pudovik - … of the Academy of Sciences of …, 1987 - Springer
… The analogous reaction of dipropyl phosphite with N-butylisobutyroimine gives dipropyl N-butyl-Nisobutenylamidophosphate in 45.6% yield, bp 93-95~ (0.01 mm), nD 2~ 1.4462, d42~ …
Number of citations: 3 link.springer.com
I Lázár, AD Sherry - Synthesis, 1995 - thieme-connect.com
So far, a large number of trisubstituted derivatives of 1, 4, 7-triazacyclononane have been synthesized and the protonation schemes and metal-ion stability constants for some of them …
Number of citations: 9 www.thieme-connect.com
AR Metcalfe, WA Waters - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
The esr spectra of a number of radicals formed by oxidising water-soluble esters with hydroxyl radicals have been measured and analysed. Attack takes place mainly at the α position of …
Number of citations: 35 pubs.rsc.org
NI Tyryshkin, AV Fuzshenokova… - Heteroatom …, 1992 - Wiley Online Library
A new and facile method of synthesis of 1‐acetoxyvinyl phosphonates (2) has been found. Dialkyl phosphites react readily with acetic anhydride in acetonitrile solution in the presence …
Number of citations: 3 onlinelibrary.wiley.com

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